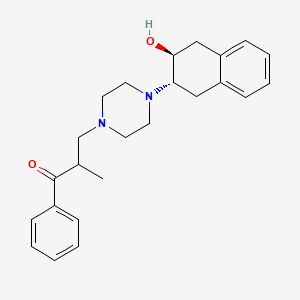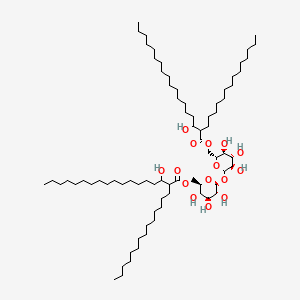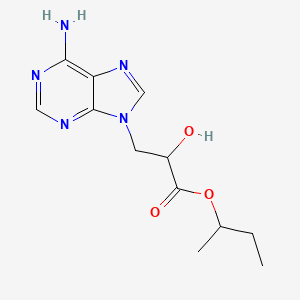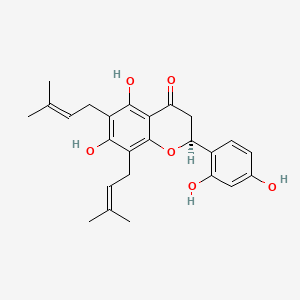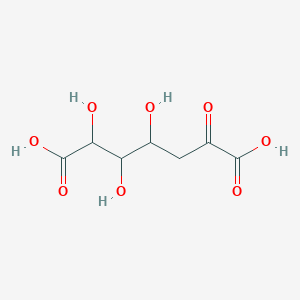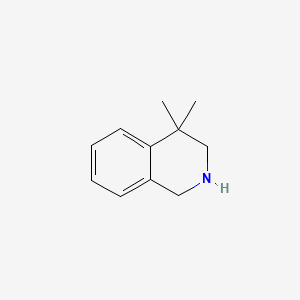
4,4-Diméthyl-1,2,3,4-tétrahydroisoquinoléine
Vue d'ensemble
Description
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tetrahydroisoquinoline core with two methyl groups attached at the 4th position
Applications De Recherche Scientifique
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mécanisme D'action
Mode of Action
DTIQ’s interaction with the dopaminergic system is believed to be key to its potential therapeutic effects. It has been studied for its ability to antagonize the behavioral syndrome produced by well-known neurotoxins . .
Biochemical Pathways
DTIQ and its derivatives are known to possess intrinsic antioxidant properties . They are involved in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . The inhibition of monoamine oxidase (MAO), free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Result of Action
The molecular and cellular effects of DTIQ’s action are primarily related to its interaction with the dopaminergic system and its antioxidant properties . It has been suggested that DTIQ may have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Analyse Biochimique
Biochemical Properties
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters such as dopamine and serotonin in the brain . Additionally, this compound has been shown to interact with dopamine receptors, particularly the D2 receptor, where it acts as an antagonist . These interactions highlight the compound’s potential in modulating neurotransmitter systems and its relevance in neuropharmacology.
Cellular Effects
The effects of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the generation of free radicals and reduce oxidative stress in neuronal cells . This neuroprotective effect is mediated through the inhibition of glutamate-induced excitotoxicity and the scavenging of reactive oxygen species . Furthermore, the compound has been shown to affect the expression of genes involved in neuroprotection and cell survival, thereby promoting neuronal health and function .
Molecular Mechanism
The molecular mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, the compound interacts with dopamine receptors, blocking their activation and modulating dopaminergic signaling. These interactions result in altered neurotransmitter levels and signaling pathways, contributing to the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline maintains its neuroprotective effects, reducing oxidative stress and promoting cell survival in both in vitro and in vivo models . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low to moderate doses, the compound exhibits neuroprotective and anti-inflammatory effects, enhancing neuronal health and function . At high doses, 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline can induce toxic effects, including neurotoxicity and oxidative damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolism primarily through the action of cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation . This metabolic process results in the formation of metabolites that are excreted from the body. Additionally, 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline has been shown to influence metabolic flux and alter the levels of key metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline can interact with intracellular proteins and organelles, influencing its localization and accumulation . These transport and distribution processes are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its neuroprotective effects . Targeting signals and post-translational modifications direct 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline to specific compartments, enhancing its interaction with key biomolecules and enzymes . This subcellular localization is essential for the compound’s ability to modulate cellular processes and promote neuronal health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method includes the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol .
Industrial Production Methods: Industrial production of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the use of catalytic hydrogenation processes. For instance, a palladium-platinum catalyst can be employed to facilitate the hydrogenation of isoquinoline derivatives under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be further hydrogenated to form decahydroisoquinoline.
Substitution: It can participate in N-alkylation reactions with halo acetophenones to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas in the presence of a palladium-platinum catalyst.
Substitution: Halo acetophenones for N-alkylation reactions.
Major Products Formed:
Oxidation: Corresponding nitrones.
Reduction: Decahydroisoquinoline.
Substitution: N-alkylated tetrahydroisoquinoline derivatives.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating neurodegenerative diseases.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its anti-inflammatory and anti-cancer activities.
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: Investigated for its potential use in medicinal chemistry.
The uniqueness of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other derivatives.
Propriétés
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)8-12-7-9-5-3-4-6-10(9)11/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWZBQAJZICMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229186 | |
| Record name | 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78592-91-3 | |
| Record name | 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078592913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


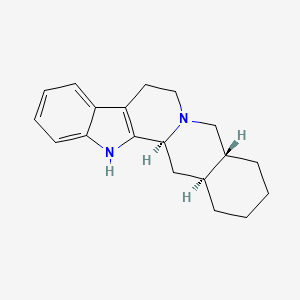
![2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1201206.png)



![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1201212.png)

